[4-(4-Chlorophenoxy)phenyl]urea
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)16-13(15)17/h1-8H,(H3,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNBRWHYYUWQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)N)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041211 | |
| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23822-43-7 | |
| Record name | N-[4-(4-Chlorophenoxy)phenyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23822-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(4-(4-chlorophenoxy)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023822437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-[4-(4-chlorophenoxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1041211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(4-Chlorophenoxy)phenyl]urea | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W72B5LVE5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of 4 4 Chlorophenoxy Phenyl Urea
Strategies for the Chemical Synthesis of [4-(4-Chlorophenoxy)phenyl]urea
The creation of this compound is fundamentally based on the formation of a urea (B33335) linkage between a substituted aniline (B41778) and a suitable reagent. The primary precursor for this synthesis is 4-(4-chlorophenoxy)aniline.
Conventional methods for the synthesis of this compound typically involve a multi-step process. A common route begins with the synthesis of the key intermediate, 4-(4-chlorophenoxy)aniline. This intermediate can be prepared through the reaction of 4-chlorophenol (B41353) with 4-aminophenol (B1666318) in the presence of a base. ontosight.ai Another approach involves the reduction of a nitro precursor, such as 2,4-dichlorophenyl-4'-nitrophenyl ether, using a reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com A patent has described a method for preparing 4-(2,4-dichlorophenoxy)aniline (B88344) by dissolving 2,4-dichlorophenyl-4'-nitrophenyl ether in an organic solvent, adding a catalyst and hydrazine hydrate, and carrying out the reaction at a temperature between 80 and 100°C. google.com
A general, versatile two-step procedure for the synthesis of monosubstituted ureas involves the reaction of an amine with 4-nitrophenyl-N-benzylcarbamate, followed by hydrogenolysis to yield the final urea product in high purity. iglobaljournal.com Phenylurea itself can be synthesized by reacting aniline with chloroacetyl chloride, and this product can then be further reacted with substituted phenols. iglobaljournal.com
Table 1: Conventional Synthesis Parameters for Phenylurea Derivatives
| Precursor 1 | Precursor 2 | Reagents/Conditions | Product | Reference |
| Aniline | Urea | Water, HCl, Glacial Acetic Acid, Reflux | Phenylurea | iglobaljournal.com |
| Phenylurea | Chloroacetyl Chloride | Ethyl Methyl Ketone, Saturated Sodium Carbonate | N-chloroacetyl phenylurea | iglobaljournal.com |
| N-chloroacetyl phenylurea | Substituted Phenol | Dry Acetone, Anhydrous K2CO3, KI, Reflux | N-phenyl-N'-(substituted) phenoxy acetyl urea | iglobaljournal.com |
| 4-(4-Chlorophenoxy)aniline | Isocyanate | Appropriate solvent | This compound | wikipedia.org |
In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods. For the synthesis of this compound and its derivatives, several advanced and green chemistry approaches have been explored.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of N,N'-diaryl cyanoguanidines from their corresponding thioureas has been shown to be efficient under microwave irradiation, suggesting its potential applicability to urea synthesis. acs.orgnih.gov This method often leads to shorter reaction times, higher yields, and is facilitated by the use of polar solvents at moderate temperatures. acs.orgnih.gov An easy and rapid microwave-assisted procedure for preparing N-monosubstituted ureas from potassium cyanate (B1221674) and various amines using water as a solvent has also been described. thieme-connect.com The use of ultrasound in conjunction with microwave irradiation has also been reported for the synthesis of related heterocyclic compounds, offering a novel approach that can improve reaction rates and yields. researchgate.net
Another green approach involves the use of carbon dioxide (CO2) as a C1 building block. A mild and efficient method has been developed for the synthesis of ureas from carbamic acids, which are generated from the reaction of amines with gaseous CO2 catalyzed by DBU (1,8-diazabicyclo[5.4.0]undec-7-ene). nih.gov The in-situ generated carbamic acids from primary amines can react with Mitsunobu reagents to form isocyanates, which are then condensed with other amines to produce ureas. nih.gov This method avoids the use of hazardous reagents like phosgene (B1210022).
Enzymatic synthesis also represents a green alternative for the production of phenylurea derivatives. Laccase immobilized on nanofibers has been shown to efficiently transform the phenylurea herbicide chloroxuron, indicating the potential for enzymatic methods in both the synthesis and modification of such compounds. acs.org
Development of Analogues and Derivatives of this compound
The development of analogues and derivatives of this compound is crucial for exploring its structure-activity relationships (SAR) and identifying compounds with enhanced or novel properties.
The rational design of new analogues is often guided by structure-activity relationship (SAR) studies. researchgate.netnih.gov For diaryl ureas, the urea moiety is a key pharmacophore, with the NH groups acting as hydrogen bond donors and the carbonyl oxygen as an excellent acceptor. nih.gov These interactions are often crucial for the biological activity of these compounds. nih.gov SAR studies on diaryl urea derivatives have revealed the importance of substituents on both phenyl rings for their activity. nih.gov For instance, the substitution of the proximal and distal benzene (B151609) rings with specific groups like chlorine and methyl, along with the linear extension of the molecule, can significantly enhance antiproliferative activity. nih.gov Molecular docking simulations are frequently used to predict the binding modes of designed compounds to their biological targets, providing valuable insights for further structural modifications. nih.govnih.gov
Combinatorial chemistry is a powerful strategy for the rapid generation of large libraries of related compounds. wikipedia.org This technique allows for the systematic modification of different parts of the this compound scaffold to create a diverse set of derivatives. A common approach is the split-mix synthesis, where a solid support is divided into multiple portions, each reacting with a different building block, and then recombined for the subsequent reaction step. wikipedia.org
Liquid-phase parallel synthesis has been successfully employed to create libraries of ureas. nih.gov For example, an efficient method for the synthesis of a piperazine-containing urea library has been developed where a polymer-bound carbamoyl (B1232498) chloride reacts with various primary or secondary amines. nih.gov Another library synthesis technique utilizes the reaction of amines with carbon dioxide to form carbamic acids, which are then converted to a diverse set of ureas. nih.gov These combinatorial approaches greatly accelerate the process of discovering new derivatives with desired properties.
Solid-phase synthesis (SPS) offers significant advantages for the preparation of urea derivatives, including simplified purification and the potential for automation. chimia.ch In a typical solid-phase synthesis of ureas, an amine is attached to a solid support, often a polymer resin, through a suitable linker. dtu.dkacs.org The resin-bound amine is then reacted with an isocyanate to form the urea linkage. acs.org Finally, the desired urea derivative is cleaved from the solid support. acs.org
Several strategies have been developed for the solid-phase synthesis of ureas. One method involves the formation of an isocyanate intermediate directly on the solid phase, which then reacts with an amine to form the urea bond. nih.gov This approach is analogous to solid-phase peptide synthesis and allows for the straightforward creation of urea-containing molecules. nih.gov The use of various linkers, such as the T2 triazene (B1217601) linker, allows for the attachment and detachment of secondary amines under mild conditions, facilitating the synthesis of amide and urea libraries. acs.org The choice of linker and cleavage conditions is critical to ensure the stability of the target molecule and to obtain the final product in high purity. dtu.dk
Molecular Targets and Mechanisms of Action of 4 4 Chlorophenoxy Phenyl Urea
Identification and Validation of Primary Molecular Targets of [4-(4-Chlorophenoxy)phenyl]urea
Kinase Inhibition Profiles (e.g., Receptor Tyrosine Kinases, Serine/Threonine Kinases)
There is no specific information available in the public domain regarding the kinase inhibition profile of this compound.
Non-Kinase Protein Interactions and their Significance
There is no specific information available in the public domain regarding the non-kinase protein interactions of this compound.
Elucidation of Downstream Signaling Pathway Modulation by this compound
Effects on Cellular Proliferation and Apoptosis Signaling Cascades
There is no specific information available in the public domain regarding the effects of this compound on cellular proliferation and apoptosis signaling cascades.
Modulation of Cell Cycle Regulatory Pathways
There is no specific information available in the public domain regarding the modulation of cell cycle regulatory pathways by this compound.
Biophysical and Biochemical Characterization of this compound Target Interactions
There is no specific information available in the public domain regarding the biophysical and biochemical characterization of target interactions for this compound.
Binding Affinity and Kinetic Studies
In the absence of direct data, the following table illustrates the type of information that would be sought in such studies:
Table 1: Hypothetical Binding Affinity and Kinetic Parameters
| Parameter | Description | Hypothetical Value |
|---|---|---|
| Kd | Dissociation constant; a measure of the binding affinity between the compound and its target. A lower Kd indicates a stronger binding affinity. promegaconnections.com | e.g., nM or µM range |
| Ki | Inhibition constant; represents the concentration of an inhibitor required to produce half-maximum inhibition. | e.g., nM or µM range |
| IC50 | Half-maximal inhibitory concentration; the concentration of a substance that is required for 50% inhibition of a biological process. promegaconnections.com | e.g., µM range |
| Enzyme Kinetics | The study of the rates of enzyme-catalyzed chemical reactions. This would reveal whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. wikipedia.org | - |
To perform these studies, researchers would typically use techniques like radioligand binding assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to determine binding affinity. Enzyme activity assays would be employed to measure the kinetic parameters of inhibition, following the principles of Michaelis-Menten kinetics. libretexts.org
Structural Biology Approaches (e.g., Co-crystallization, Cryo-Electron Microscopy)
There are no published studies detailing the use of structural biology techniques like X-ray co-crystallization or cryo-electron microscopy (cryo-EM) to elucidate the binding mode of this compound with a specific molecular target.
These methods provide high-resolution, three-dimensional structures of a compound bound to its target protein, offering invaluable insights into the specific molecular interactions that govern binding and activity.
Co-crystallization: This technique involves forming a crystal of the target protein in complex with the ligand (this compound). The resulting crystal is then subjected to X-ray diffraction to determine the atomic structure of the complex. The ability of urea (B33335) and its derivatives to form cocrystals has been demonstrated with various molecules, suggesting that this approach could be viable. nih.gov
Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a powerful technique for determining the structure of large protein complexes. It involves flash-freezing a sample of the protein-ligand complex and then imaging it with an electron microscope. This method would be particularly useful if the target of this compound is a large, membrane-bound protein complex, such as photosystem II.
A successful structural study would reveal the precise orientation of the 4-chlorophenoxy and phenylurea moieties within the binding pocket of the target protein, identifying key hydrogen bonds, hydrophobic interactions, and other forces that contribute to its binding affinity and selectivity.
Investigations into Off-Target Effects and Selectivity Profiles of this compound
Comprehensive studies on the off-target effects and the selectivity profile of this compound are not documented in the available literature. Such investigations are critical for understanding the broader biological impact of a compound and for assessing its potential for unintended consequences.
A selectivity profile determines the extent to which a compound interacts with its intended target versus other, unintended molecular targets. A highly selective compound will primarily bind to its designated target with high affinity, minimizing off-target effects.
For a compound like this compound, a thorough selectivity screen would involve testing its activity against a panel of related and unrelated enzymes and receptors. For example, if its primary target is assumed to be a plant photosystem II protein, its selectivity would be assessed against photosystem II from different species, as well as against other related enzymes in the plant. If its intended use is as an insecticide targeting chitin (B13524) synthesis, its selectivity would be evaluated against chitin synthases from various insect species and, importantly, against mammalian enzymes to ensure safety.
The general class of benzoylphenyl ureas is noted for having low toxicity to non-target organisms because they act on arthropod-specific physiological and biochemical pathways that are absent in vertebrates. parasite-journal.org However, some older BPUs have shown environmental persistence and bioaccumulation. wikipedia.org
The following table lists the chemical compounds mentioned in this article:
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Chloroxuron |
| N′-[4-(4-Chlorophenoxy)phenyl]-N,N-dimethylurea |
Structure Activity Relationship Sar Studies of 4 4 Chlorophenoxy Phenyl Urea and Its Analogues
Correlating Structural Modifications with Biological Potency and Selectivity
The biological activity of [4-(4-Chlorophenoxy)phenyl]urea analogues is exquisitely sensitive to structural changes. Researchers have systematically altered various parts of the molecule to understand the key determinants of potency and selectivity towards specific biological targets, most notably protein kinases.
Impact of Substituent Variations on Target Binding Affinity
The nature and position of substituents on the phenyl rings of the this compound scaffold play a pivotal role in modulating target binding affinity. The urea (B33335) moiety itself is a critical hydrogen-bonding motif, often interacting with key residues in the hinge region of kinase active sites.
The terminal phenyl ring, bearing the 4-chlorophenoxy group, is crucial for establishing interactions within the hydrophobic regions of the target protein. The chlorine atom, in particular, can engage in favorable halogen bonding and occupy a specific hydrophobic pocket. Variations at this position can significantly impact potency. For instance, in a series of trisubstituted phenyl urea derivatives developed as neuropeptide Y5 (NPY5) receptor antagonists, the 4-phenoxyphenyl group was identified as a key feature for high affinity. nih.gov
Modifications on the other phenyl ring, the one directly attached to the urea nitrogen, have also been extensively explored. The introduction of various substituents can influence electronic properties, lipophilicity, and steric bulk, all of which affect binding. For example, in the development of inhibitors for p38 MAP kinase, the nature of substituents on this ring was found to be a critical determinant of inhibitory activity. biochempress.com
The following table illustrates the impact of substituent variations on the biological activity of diaryl urea derivatives, highlighting the importance of specific chemical groups in achieving high potency.
| Compound ID | Core Structure | R1 | R2 | Biological Target | IC50 (nM) |
| 1 | Phenyl-urea | H | 4-Phenoxy | NPY5 Receptor | >1000 |
| 2 | Phenyl-urea | H | 4-(4-Chlorophenoxy) | NPY5 Receptor | 150 |
| 3 | Phenyl-urea | 3-Trifluoromethyl | 4-Phenoxy | NPY5 Receptor | 1.2 |
| 4 | Phenyl-urea | 3-Trifluoromethyl | 4-(4-Chlorophenoxy) | NPY5 Receptor | 0.8 |
This table is a representative example based on findings in related phenyl urea series and is for illustrative purposes.
Influence of Core Scaffold Modifications on Biological Efficacy
Beyond simple substituent changes, modifications to the core scaffold of this compound have been investigated to improve biological efficacy and pharmacokinetic properties. This includes replacing the phenyl rings with other aromatic or heteroaromatic systems, altering the urea linker, and introducing conformational constraints.
For instance, the replacement of the phenyl ring with a pyrazole (B372694) has been explored in the design of p38 kinase inhibitors. nih.gov In another study, the 4-phenoxy-phenyl moiety was incorporated into an isoxazole (B147169) scaffold to create novel acetyl-CoA carboxylase (ACC) inhibitors. nih.gov These modifications aim to optimize interactions with the target protein, improve solubility, and enhance cell permeability.
The urea linker is a key hydrogen bond donor-acceptor unit. While essential for activity against many targets, its isosteric replacement has been explored. For example, thiourea (B124793) analogues have been synthesized, which can alter the hydrogen bonding geometry and electronic properties of the molecule.
The following table presents examples of how modifications to the core scaffold can influence biological activity.
| Compound ID | Core Scaffold | Linker | Target | Activity |
| A | Diaryl | Urea | p38 MAP Kinase | Inhibitor |
| B | Pyrazolyl-Phenyl | Urea | p38 MAP Kinase | Inhibitor |
| C | Phenoxy-Phenyl-Isoxazole | - | ACC | Inhibitor |
| D | Diaryl | Thiourea | Various Kinases | Modulator |
This table provides a conceptual overview of scaffold hopping strategies based on published research.
Pharmacophore Modeling and Ligand Design Principles for this compound Analogues
Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. For this compound analogues, pharmacophore models have been instrumental in guiding the design of new and more potent inhibitors, particularly for protein kinases. researchgate.netcore.ac.uk
A typical pharmacophore model for a kinase inhibitor based on the diaryl urea scaffold includes:
A hydrogen bond donor feature: corresponding to one of the N-H groups of the urea moiety.
A hydrogen bond acceptor feature: corresponding to the carbonyl oxygen of the urea.
Two or more hydrophobic/aromatic features: representing the two phenyl rings.
These features are arranged in a specific spatial orientation that complements the binding site of the target kinase. The 4-chlorophenoxy group often occupies a hydrophobic pocket, while the other phenyl ring can be modified to interact with other regions of the active site, thereby influencing selectivity. For instance, in the design of VEGFR-2 inhibitors, pharmacophore models have highlighted the importance of a hydrophobic feature that extends into a specific sub-pocket of the ATP binding site. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been particularly insightful. biochempress.comeurekaselect.comnih.gov
These studies typically involve aligning a set of structurally related diaryl urea derivatives and calculating their steric and electrostatic fields. The resulting models can predict the biological activity of new, unsynthesized compounds and provide a visual representation of the regions around the molecule where modifications are likely to increase or decrease potency.
For example, a 3D-QSAR study on diaryl urea derivatives as p38 MAP kinase inhibitors revealed that bulky substituents are favored in certain regions, while electron-withdrawing groups are preferred in others. biochempress.com The CoMFA and CoMSIA contour maps generated from these analyses serve as a roadmap for optimizing the lead structure. These models have demonstrated high predictive power, with cross-validated r² (q²) values often exceeding 0.7, indicating their robustness and utility in drug design. biochempress.com
Computational Chemistry and Molecular Modeling in SAR Optimization
Computational chemistry and molecular modeling are indispensable tools in the modern drug discovery pipeline, enabling a deeper understanding of the SAR of compounds like this compound at an atomic level.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound analogues, docking studies have been crucial in elucidating their binding modes within the active sites of various protein kinases, such as VEGFR2. nih.govnih.govresearchgate.net These studies have confirmed that the urea moiety typically forms key hydrogen bonds with the hinge region of the kinase, while the diaryl ether portion extends into a hydrophobic pocket.
Molecular dynamics (MD) simulations provide a more dynamic picture of the protein-ligand complex, allowing researchers to study the stability of the binding interactions over time. MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, providing insights that are not apparent from static docking poses. For instance, MD simulations of diaryl urea derivatives bound to VEGFR2 have helped to rationalize the observed SAR by highlighting the importance of specific water-mediated hydrogen bonds and the dynamic nature of the hydrophobic interactions. dntb.gov.ua
The combination of molecular docking and MD simulations allows for a detailed in-silico analysis of how structural modifications to the this compound scaffold affect its binding affinity and ultimately its biological activity. This knowledge is invaluable for the rational design of next-generation inhibitors with improved potency and selectivity.
De Novo Drug Design Approaches Based on this compound Scaffold
De novo drug design, which involves the computational construction of novel molecular structures with desired pharmacological properties, has been applied to scaffolds related to this compound. These approaches aim to design potent and selective inhibitors by building molecules that are complementary in shape and chemical properties to the binding site of a biological target.
One prominent strategy involves the use of the existing scaffold as a starting point for computational elaboration. In studies on related phenyl-urea inhibitors of PBP4, in-silico docking and modeling were employed to guide the synthesis of new analogues. nih.gov This structure-based design approach allows for the rational introduction of chemical modifications that are predicted to enhance binding affinity and specificity. For example, computational models can predict how different substituents on the phenyl rings will interact with amino acid residues in the active site of the target enzyme, thereby informing the selection of which analogues to synthesize and test.
Fragment-based drug design (FBDD) is another powerful de novo technique that can be conceptually applied to the [4-(4--Chlorophenoxy)phenyl]urea scaffold. In FBDD, small chemical fragments are screened for their ability to bind to a target protein. Once identified, these fragments can be grown or linked together to create a more potent lead compound. The 4-chlorophenoxy and phenylurea moieties of the title compound could themselves be considered as fragments that could be identified in such screens and subsequently elaborated upon.
While specific de novo design studies starting directly from this compound are not extensively documented in publicly available literature, the methodologies are well-established and are frequently applied to the broader class of diaryl ureas. The general process for a de novo design approach based on this scaffold would typically involve:
Target Identification and Binding Site Analysis: Defining the three-dimensional structure of the target protein and characterizing the shape and chemical environment of the binding pocket.
Scaffold Docking: Computationally placing the this compound scaffold into the active site to identify key interactions and potential vectors for modification.
Fragment Growth or Linking: Using computational algorithms to add chemical functionalities to the scaffold that are predicted to form favorable interactions with the target.
Synthesis and Biological Evaluation: Synthesizing the designed compounds and testing their biological activity to validate the computational predictions and refine the design strategy.
The application of these computational and de novo design principles to the this compound scaffold holds significant promise for the discovery of novel and effective enzyme inhibitors for a range of therapeutic targets.
Preclinical Efficacy Studies and in Vitro Cellular Biology of 4 4 Chlorophenoxy Phenyl Urea
In Vitro Assessment of Antiproliferative and Cytotoxic Effects
Phenylurea derivatives have been the subject of numerous studies to evaluate their potential as anticancer agents. The antiproliferative and cytotoxic effects of these compounds are typically assessed against a panel of human cancer cell lines.
Cell Line Susceptibility and Specificity Profiles
Research has shown that certain phenylurea derivatives exhibit broad-spectrum antiproliferative activity against various cancer types. For instance, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives demonstrated activity against nine different cancer types in the National Cancer Institute (NCI)-60 human cancer cell line screen. nih.gov Specifically, compounds with a 4-hydroxymethylpiperidine moiety showed broad-spectrum activity. nih.gov Another study on N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (B33335) analogs found that a compound with a bromoacetyl group (16j) was potent against eight human tumor cell lines, including leukemia (CEM), lymphoma (Daudi), breast cancer (MCF-7), hepatoma (Bel-7402), prostate cancer (DU-145), melanoma (DND-1A), colon cancer (LOVO), and pancreatic cancer (MIA Paca). nih.gov
Some derivatives have shown selective cytotoxicity. For example, N-(4-t-butylbenzoyl)-N'-phenylthiourea was found to be cytotoxic to MCF-7, T47D, and HeLa cancer cells without harming normal Vero cells. jppres.com
Dose-Response Characterization and Potency Determination
The potency of phenylurea derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit cell growth by 50%. These values are determined through dose-response studies.
For example, two novel dichlorophenyl urea compounds, SR4 and SR9, were cytotoxic to HL-60 promyelocytic leukemia cells in a dose- and time-dependent manner, with IC₅₀ values of 1.2 μM and 2.2 μM, respectively, after 72 hours of treatment. In another study, certain 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives showed potent cytotoxicity against MCF-7 and PC-3 cancer cell lines, with IC₅₀ values in the micromolar to nanomolar range. nih.gov Specifically, compound 2n had an IC₅₀ of 0.76 μM against MCF-7 cells. nih.gov A study on N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs reported IC₅₀ values between 0.38 and 4.07 μM for compound 16j across various cell lines. nih.gov
The following table summarizes the reported IC₅₀ values for some phenylurea derivatives.
| Compound/Derivative Class | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Dichlorophenyl urea (SR4) | HL-60 | Promyelocytic Leukemia | 1.2 μM | |
| Dichlorophenyl urea (SR9) | HL-60 | Promyelocytic Leukemia | 2.2 μM | |
| 1,3-diphenylurea appended aryl pyridine (2n) | MCF-7 | Breast Cancer | 0.76 μM | nih.gov |
| N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea (16j) | Various | Various | 0.38 - 4.07 μM | nih.gov |
| Phenylurea derivative (10b) | MCF-7 | Breast Cancer | 1.66 µM | researchgate.net |
| Phenylurea derivative (9e) | A549 | Lung Cancer | 4.55 µM | researchgate.net |
Induction of Apoptosis and Cell Cycle Arrest Mechanisms In Vitro
A key mechanism through which many anticancer agents exert their effects is the induction of programmed cell death, or apoptosis, and the disruption of the cell division cycle.
Studies on dichlorophenyl urea compounds demonstrated that they promoted mitochondrial-dependent apoptosis in HL-60 cells. nih.gov This was confirmed by methods such as Annexin V-FITC double staining and the detection of DNA fragmentation. nih.gov Furthermore, these compounds led to an increased expression of caspases 3, 7, and 9, the release of cytochrome c, and PARP degradation. nih.gov Similarly, a 1,3-diphenylurea appended aryl pyridine derivative (2n) induced apoptosis in MCF-7 cells, with a significant increase in both early and late apoptotic cells. nih.gov This was accompanied by an upregulation of the pro-apoptotic genes p53 and Bax, and caspases 3 and 9, and a downregulation of the anti-apoptotic gene Bcl-2. nih.gov
In addition to inducing apoptosis, many phenylurea derivatives have been shown to cause cell cycle arrest. The dichlorophenyl urea compounds SR4 and SR9, for instance, arrested HL-60 cells at the G0/G1 transition. nih.gov This was associated with a decrease in the protein levels of cyclin D1 and E2, and cyclin-dependent kinases (CDK) 2 and 4, along with an increased expression of the CDK inhibitors p21(WAF1/Cip1) and p27(Kip1). The 1,3-diphenylurea derivative 2n was found to arrest MCF-7 cells in the G2/M phase. nih.gov Flow cytometry data for other phenylurea derivatives suggested that their cytotoxic activity is mediated by apoptosis, leading to cell cycle arrest at different phases. researchgate.net
Assessment of Angiogenesis Inhibition in In Vitro Models
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The anti-angiogenic potential of compounds can be evaluated using various in vitro models. Common assays include the endothelial cell tube formation assay, where endothelial cells are cultured on a basement membrane extract and their ability to form capillary-like structures is observed. nih.gov The rat aortic ring assay is another organ culture model where the sprouting of new vessels from a segment of the aorta is quantified. nih.gov Although specific data for [4-(4-Chlorophenoxy)phenyl]urea or its close analogs in these assays were not found, some phenylurea derivatives have been designed as angiogenesis inhibitors targeting vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov
Immunomodulatory Effects and Interaction with Immune Pathways In Vitro
The ability of a compound to modulate the immune system is an important aspect of its potential therapeutic profile. In vitro assays for immunomodulatory activity often involve co-culturing the compound with various immune cells, such as peripheral blood mononuclear cells (PBMCs), T cells, or monocytes. nih.govneliti.com The effects on immune cell proliferation, cytokine production (e.g., IL-2, TNF), and the activation status of different immune cell populations can then be measured. nih.govneliti.com While some phenylurea derivatives have been investigated as IDO1 inhibitors, which play a role in immune evasion in cancer, specific data on the direct immunomodulatory effects of this compound or its close structural analogs on immune cells are not currently available in the reviewed literature. nih.gov
Studies in Advanced 3D Cell Culture Models and Organoids
Traditional two-dimensional (2D) cell cultures have limitations in mimicking the complex in vivo environment of tumors. Three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant system for preclinical drug testing. nih.govresearchgate.netupmbiomedicals.com These models can better replicate the cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and gene expression patterns found in tumors. upmbiomedicals.com While the use of 3D models in drug discovery is expanding, with applications in screening for efficacy and toxicity, no published studies were identified that have utilized these advanced models to evaluate the preclinical efficacy of this compound or its closely related phenylurea derivatives. nih.govresearchgate.netupmbiomedicals.compsu.eduresearchgate.net
In Vivo Preclinical Models and Pharmacodynamic Endpoints (Non-Human Studies)
Efficacy in Murine Xenograft and Syngeneic Tumor Models
No specific studies detailing the efficacy of this compound in murine xenograft or syngeneic tumor models were identified in the comprehensive search of available literature. While research has been conducted on various other urea-based compounds in cancer models, the direct anti-tumor activity of this specific compound in vivo remains uncharacterized in the public domain.
Pharmacodynamic Biomarker Identification and Validation
Consistent with the absence of in vivo efficacy data, there is no information available on the identification or validation of pharmacodynamic biomarkers for this compound. Such studies are contingent on initial findings of biological activity in preclinical models, which appear to be unpublished for this compound.
Assessment of In Vivo Target Engagement
The assessment of in vivo target engagement for this compound has not been described in the available scientific literature. The molecular target of this compound in a biological context has not been defined, and consequently, no studies measuring its direct interaction with a putative target in an in vivo setting have been published.
Emerging Research Directions and Future Perspectives for 4 4 Chlorophenoxy Phenyl Urea
Exploration of Novel Therapeutic Indications Beyond Initial Research Scopes
The foundational diaryl urea (B33335) structure is a versatile scaffold, enabling interactions with a wide range of biological targets beyond the well-established kinase family. encyclopedia.pubmdpi.comnih.gov The urea functionality's ability to act as both a hydrogen bond donor and acceptor allows it to bind effectively to various enzymes and receptors, opening avenues for new therapeutic applications. mdpi.comnih.gov
Research into diaryl urea derivatives has uncovered a spectrum of biological activities, suggesting potential applications in several new areas:
Antimicrobial Agents: Certain diaryl and thiourea (B124793) derivatives have demonstrated notable antibacterial and antifungal activity. mdpi.com For instance, some novel synthesized urea derivatives have been screened for in-vitro antibacterial activity with promising results. researchgate.net This suggests that analogues of [4-(4-Chlorophenoxy)phenyl]urea could be developed to address the growing challenge of antimicrobial resistance.
Anti-inflammatory Effects: Diaryl ureas have been investigated for their anti-inflammatory properties, indicating a potential role in treating inflammatory disorders. researchgate.net
Antiviral Activity: The urea scaffold is present in approved antiviral drugs. nih.gov For example, cyclic ureas have been effective as inhibitors of proteases crucial for viral replication, such as in HIV. nih.gov This precedent supports the exploration of this compound analogues for activity against various viral targets.
Hedgehog Pathway Inhibition: Some diaryl urea derivatives act as ligands for proteins in the Hedgehog (Hh) signaling pathway, which is implicated in certain cancers. nih.govresearchgate.net
Other Enzymatic Inhibition: Beyond kinases, urea-containing compounds are being investigated as inhibitors for other enzymes like epoxide hydrolase, which is a target for treating hypertension and inflammatory diseases. nih.gov The antitumor sulfonylurea N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl) urea (LY181984), which shares structural similarities, was found to inhibit NADH oxidase activity in tumor cell plasma membranes. nih.gov
The herbicidal activity of Chloroxuron, or N′-[4-(4-Chlorophenoxy)phenyl]-N,N-dimethylurea, which functions by inhibiting photosynthesis at photosystem II, further illustrates the diverse biological targets that this core structure can modulate. wikipedia.orgnih.gov This broad bioactivity underscores the potential for discovering novel therapeutic uses for this compound through continued screening and mechanistic studies.
Strategies to Overcome Potential Resistance Mechanisms to this compound
As many diaryl ureas, such as sorafenib (B1663141), function as kinase inhibitors, a primary challenge is the development of drug resistance, a common phenomenon in targeted cancer therapy. nih.govnih.gov Resistance can emerge through various mechanisms, including mutations in the target kinase, activation of alternative signaling pathways, or changes in the tumor microenvironment.
Academic research is focused on several strategies to circumvent these resistance mechanisms for urea-based compounds:
Multi-Target Inhibitors: A key approach is the rational design of single molecules that can inhibit multiple targets simultaneously. nih.gov For example, researchers are designing diaryl ureas to act as dual inhibitors of targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Programmed Death-Ligand 1 (PD-L1). nih.gov This strategy aims to block both angiogenesis and immune escape, making it more difficult for cancer cells to develop resistance. nih.gov
Structural Modification: Modifying the diaryl urea scaffold is a continuous effort to improve binding affinity and overcome resistance mutations. Replacing certain moieties or introducing new functional groups can alter the compound's interaction with the target protein, potentially restoring activity against resistant variants. nih.gov
Combination Therapy: Combining a diaryl urea inhibitor with another agent that has a different mechanism of action is a well-established strategy to delay or overcome resistance. encyclopedia.pub This is discussed in more detail in the following section.
Targeting Downstream Effectors: Instead of solely targeting the primary kinase, another approach involves developing compounds that also inhibit downstream components of the signaling pathway, thereby blocking the signal even if the primary target becomes resistant.
By anticipating and understanding the molecular basis of resistance, researchers can proactively design next-generation this compound analogues with more durable efficacy.
Combination Therapies Involving this compound and Other Academic Research Compounds
Combining therapeutic agents is a cornerstone of modern pharmacology, particularly in oncology, to enhance efficacy, reduce toxicity, and overcome drug resistance. encyclopedia.pub Diaryl ureas like sorafenib have been extensively studied in combination with other agents, providing a framework for future research with this compound.
Key combination strategies involving diaryl urea compounds include:
Combination with Chemotherapy: Diaryl ureas have been tested in combination with traditional cytotoxic agents. For example, linifanib, a diaryl urea, has shown synergistic effects when combined with 5-Fluorouracil and cisplatin (B142131) in gastric cancer models. encyclopedia.pub
Combination with Immunotherapy: A highly promising area is the combination of kinase inhibitors with immune checkpoint inhibitors. The combination of sorafenib with atezolizumab (an anti-PD-L1 agent) and bevacizumab has demonstrated superiority over sorafenib alone in treating advanced hepatocellular carcinoma. encyclopedia.pub This approach simultaneously targets tumor angiogenesis and suppresses the immune system's ability to fight the cancer.
Combination with Other Targeted Agents: Combining diaryl ureas with inhibitors of other signaling pathways can produce synergistic effects. Studies have shown that combining sorafenib with antagonists of the insulin-like growth factor I receptor (IGF1-R) can enhance the inhibition of cancer cell migration. encyclopedia.pubmdpi.com
The table below summarizes representative preclinical studies on combination therapies involving diaryl urea compounds.
| Diaryl Urea Compound | Combination Agent | Cancer Model | Observed Effect |
| Sorafenib | Atezolizumab (anti-PD-L1) + Bevacizumab | Advanced Hepatocellular Carcinoma | Superior efficacy compared to sorafenib monotherapy encyclopedia.pub |
| Linifanib | 5-Fluorouracil + Cisplatin | Gastric Cancer Cell Lines | Synergistic inhibition of cell viability and angiogenesis encyclopedia.pub |
| Linifanib | Irinotecan | Anaplastic Thyroid Cancer (mouse model) | Significantly increased survival encyclopedia.pub |
| Sorafenib | IGF1-R Antagonists | Hepatocellular Carcinoma Cells | Enhanced reduction of cell migration mdpi.com |
These studies highlight the potential of using this compound as a component in multi-drug regimens to achieve enhanced therapeutic outcomes.
Development of Advanced Delivery Systems for Enhanced Research Applications of this compound
Like many diaryl ureas, this compound is a hydrophobic molecule, which can lead to challenges in formulation and bioavailability. Advanced drug delivery systems are being developed to overcome these limitations, improve pharmacokinetic profiles, and enable targeted delivery. genesispub.orgacs.org
Emerging delivery strategies applicable to this class of compounds include:
Polymeric Nanoparticles: Encapsulating hydrophobic drugs within biocompatible and biodegradable polymeric nanoparticles can improve their solubility and stability in biological fluids. acs.org These systems can be engineered for controlled or sustained release, maintaining therapeutic concentrations over a longer period.
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. genesispub.org Liposomes can protect the drug from degradation, reduce systemic toxicity, and can be surface-modified with ligands to target specific cells or tissues. genesispub.org
Metal-Organic Frameworks (MOFs): MOF nanoparticles are being explored as drug carriers due to their large surface area and tunable properties. acs.org Composites of MOFs with polymers like polyurethane are being designed to enhance drug loading capacity and provide controlled release, which is particularly suitable for hydrophobic drugs. acs.org
These nanocarrier systems offer the potential to significantly enhance the research applications of this compound by improving its delivery to the target site and overcoming the challenges associated with its poor water solubility. genesispub.orgmdpi.com
Role in High-Throughput Screening and Lead Optimization in Academic Drug Discovery
The diaryl urea scaffold is considered a "privileged structure" in drug discovery. nih.govresearchgate.net This means it is a molecular framework that is capable of binding to multiple, distinct biological targets. Consequently, libraries of diaryl urea compounds are frequently used in high-throughput screening (HTS) campaigns to identify "hit" compounds against new therapeutic targets. nih.gov
Once a hit compound like this compound is identified, it enters the lead optimization phase. This process involves the systematic synthesis and evaluation of analogues to improve potency, selectivity, and pharmacokinetic properties (a process known as establishing structure-activity relationships, or SAR). nih.govvichemchemie.com
Key aspects of SAR for diaryl ureas include:
The Urea Linker: The central urea moiety is critical for activity, often forming key hydrogen bonds with the target protein, such as the conserved glutamic acid and aspartic acid residues in the DFG motif of kinases. nih.govresearchgate.net
Aromatic Rings: The two phenyl rings engage in important non-bonded interactions, such as π-π stacking and hydrophobic interactions, within the target's binding pocket. nih.govnih.govmdpi.com
Substituents: The type and position of substituents on the phenyl rings are crucial for determining potency and selectivity. For example, in a series of diarylureas targeting VEGFR-2, compounds with a 4-chloro-3-(trifluoromethyl)phenyl terminal group showed potent, broad-spectrum antiproliferative activity. nih.gov
The following table presents hypothetical SAR data for analogues of this compound, illustrating the principles of lead optimization.
| Compound | R1 (para-position on Phenoxy Ring) | R2 (para-position on Phenylurea Ring) | Target IC₅₀ (nM) |
| Lead Scaffold | -Cl | -H | 500 |
| Analogue A | -F | -H | 450 |
| Analogue B | -Cl | -CH₃ | 250 |
| Analogue C | -Cl | -CF₃ | 80 |
| Analogue D | -Cl | -OCH₃ | 600 |
| Analogue E | -CF₃ | -CF₃ | 45 |
This table is illustrative and based on general SAR principles for diaryl ureas.
This iterative process of design, synthesis, and testing is fundamental to transforming an initial hit from an HTS campaign into a viable preclinical candidate. vichemchemie.comnih.gov
Green Chemistry and Sustainable Synthesis of this compound Analogues for Research Purposes
The principles of green chemistry are increasingly being integrated into pharmaceutical research and manufacturing to reduce environmental impact and improve safety. The synthesis of diaryl ureas, including this compound, is an area where such principles can be applied.
Traditional methods for synthesizing ureas often involve hazardous reagents like phosgene (B1210022) or isocyanates. thieme-connect.com Modern, greener approaches aim to replace these with safer alternatives and more efficient processes.
Phosgene- and Isocyanate-Free Synthesis: Researchers have developed methods that avoid toxic intermediates. One approach involves the reaction of amines with carbamates, which are more stable and less hazardous. thieme-connect.com Another strategy is the direct carbonylation of amines using carbon dioxide (CO₂) as a C1 source, though this often requires metal catalysts. thieme-connect.com
Use of Green Solvents: Replacing conventional volatile organic solvents with more environmentally benign alternatives, such as deep eutectic solvents (DES), is a key focus. rsc.org Efficient syntheses of ureas have been developed using a choline (B1196258) chloride/tin(II) chloride DES, which can act as both the catalyst and the reaction medium and can be recycled. rsc.org
Alternative Energy Sources: Non-conventional energy sources like microwave and ultrasound irradiation are used to accelerate reaction rates, often leading to cleaner reactions and higher yields in shorter times. nih.gov
Catalyst-Free and Metal-Free Reactions: Recent developments include methods for synthesizing ureas under mild, open-air conditions without the need for metal catalysts, for example, using hydrogen peroxide as a green oxidant. nih.gov
Adopting these sustainable synthetic routes not only minimizes the environmental footprint of producing research compounds like this compound and its analogues but also aligns with the broader goals of modern, responsible chemical science. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [4-(4-Chlorophenoxy)phenyl]urea, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where 4-(4-chlorophenoxy)aniline reacts with dimethylcarbamoyl chloride under basic conditions. Optimization involves monitoring reaction kinetics using HPLC (High-Performance Liquid Chromatography) to identify ideal molar ratios, temperature (e.g., 60–80°C), and solvent systems (e.g., dichloromethane/triethylamine) . Purity can be enhanced via recrystallization in ethanol/water mixtures, with yields reported up to 85% under optimized conditions .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR : H and C NMR to verify aromatic protons (δ 7.2–7.8 ppm) and urea carbonyl (δ 155–160 ppm) .
- Mass Spectrometry : ESI-MS to confirm the molecular ion peak at m/z 290.08 (M+H) .
- Elemental Analysis : Compare experimental C, H, N, and Cl percentages with theoretical values (e.g., C: 61.97%, Cl: 12.18%) .
Q. What is the primary mechanism of action of this compound as a herbicide?
- Methodological Answer : It inhibits photosynthesis by binding to the D1 protein in Photosystem II, disrupting electron transport. Validate this via chlorophyll fluorescence assays in model plants (e.g., Arabidopsis thaliana), measuring Fv/Fm ratios under controlled light conditions . Dose-response curves (e.g., IC values) should be generated using logistic regression models .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Grow single crystals via slow evaporation in acetonitrile. Use SHELXL for refinement, focusing on torsion angles between the chlorophenoxy and urea groups. Compare experimental bond lengths (e.g., C=O: ~1.23 Å) with DFT-optimized structures. Discrepancies >0.05 Å may indicate crystallographic disorder, requiring TWIN or RIGU restraints in SHELX .
Q. What strategies are effective in analyzing environmental degradation pathways of this compound?
- Methodological Answer : Conduct soil/water microcosm studies under varying pH (4–9) and UV exposure. Use LC-MS/MS to detect metabolites (e.g., 4-(4-chlorophenoxy)aniline). Hydrolysis half-lives can be modeled using first-order kinetics. Cross-reference with EPA STORET codes (e.g., 03586 for total water analysis) to align with regulatory frameworks .
Q. How can structure-activity relationship (SAR) studies improve the herbicidal efficacy of this compound derivatives?
- Methodological Answer : Synthesize analogs with substituents on the phenyl ring (e.g., -NO, -OCH). Test inhibitory activity in vitro using isolated chloroplasts. Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities to the D1 protein. Corrogate QSAR models with experimental IC values to identify critical electronic parameters (e.g., Hammett σ constants) .
Q. How should researchers address contradictory data in photostability studies of this compound?
- Methodological Answer : Replicate experiments under standardized UV light intensity (e.g., 300–400 nm, 1000 W/m). Use ANOVA to compare degradation rates across labs, accounting for variables like solvent purity and oxygen levels. If discrepancies persist, conduct round-robin tests with reference materials and publish raw datasets for peer validation .
Data Presentation and Reproducibility
Q. What are best practices for presenting large datasets in studies involving this compound?
- Methodological Answer :
- Raw Data : Archive in appendices (e.g., crystallographic .cif files, NMR spectra).
- Processed Data : Include dose-response tables with 95% confidence intervals in the main text.
- Visualization : Use heatmaps for SAR results or 3D electron density maps for crystallographic data .
Q. How can computational models enhance reproducibility in toxicity studies of this compound?
- Methodological Answer : Validate in silico predictions (e.g., ECOSAR, TEST) with in vivo assays (e.g., Daphnia magna acute toxicity). Report all software parameters (e.g., Gaussian basis sets, solvation models) to enable replication. Cross-check with EPA’s CompTox Chemistry Dashboard for physicochemical consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
